Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate
Description
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate is an α-keto ester featuring a phenyl ring substituted with bromine (para) and hydroxyl (ortho) groups. The bromine atom enhances electrophilicity and may influence bioactivity, while the hydroxyl group introduces hydrogen-bonding capacity, affecting solubility and molecular interactions .
Properties
Molecular Formula |
C9H7BrO4 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,11H,1H3 |
InChI Key |
PMOTYGXTRPTGSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=C(C=C(C=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate typically involves the esterification of 4-bromo-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-bromo-2-hydroxybenzaldehyde or 4-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 4-bromo-2-hydroxybenzyl alcohol.
Substitution: Formation of 4-amino-2-hydroxybenzoic acid derivatives.
Scientific Research Applications
Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
Electron-Withdrawing vs. Electron-Donating Groups :
- Methyl 2-(4-Fluorophenyl)-2-oxoacetate (): Fluorine, being less bulky and electronegative than bromine, reduces steric hindrance and alters electronic effects. The $^{19}\text{F}$ NMR signal at δ = -101.07 ppm confirms its para substitution .
- Methyl 2-(4-Methoxyphenyl)-2-oxoacetate (): The methoxy group is electron-donating, increasing electron density on the ring. This contrasts with the hydroxyl group in the target compound, which can deprotonate under basic conditions, enhancing solubility in polar solvents .
Halogen Position and Size :
Ester Group Variations
- Ethyl vs. Methyl Esters : Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS 20201-26-7, MW = 257.08 g/mol) has higher lipophilicity than its methyl analog due to the longer alkyl chain, which could enhance membrane permeability in biological systems .
- Synthetic Yields : Methyl 2-(4-methoxyphenyl)-2-oxoacetate is synthesized via Grignard reactions with 71.1% yield, suggesting that methyl esters may offer efficiency advantages over ethyl analogs in certain routes .
Spectral Characteristics
- $^{1}\text{H}$ NMR : Methyl esters typically show a singlet for the methoxy group at δ ~3.8–4.0 ppm (e.g., δ 4.01 ppm in methyl 2-(4-fluorophenyl)-2-oxoacetate) . The hydroxyl group in the target compound would exhibit a broad peak near δ 5–6 ppm, as seen in methyl 2-(4-hydroxyphenyl)-2-oxoacetate () .
- Mass Spectrometry: Molecular ion peaks for brominated analogs (e.g., [M+1]+ = 247.44 for methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate) confirm the presence of halogens and functional groups .
Physical Properties
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